molecular formula C33H58O14 B1250394 Gingerglycolipid B CAS No. 88168-90-5

Gingerglycolipid B

Cat. No.: B1250394
CAS No.: 88168-90-5
M. Wt: 678.8 g/mol
InChI Key: UHISGSDYAIIBMO-UMLSMIIMSA-N
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Description

Gingerglycolipid B belongs to the class of organic compounds known as glycosylmonoacylglycerols . These are glycosylglycerols carrying exactly one fatty acyl chain attached to the glycerol moiety through an ester linkage . It has a molecular formula of C33H58O14 and an average mass of 678.805 Da .


Synthesis Analysis

This compound is found in sugarcane . A high-throughput lipidomics and transcriptomic approach quantified 134 lipid compounds from the rind of six sugarcane genotypes . Among them, this compound was found to be abundant . The study also highlighted key genes that are differentially expressed in sugarcane .


Molecular Structure Analysis

This compound has a complex molecular structure with 11 defined stereocentres . The structure includes a (2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, it’s known that it belongs to the class of glycosylmonoacylglycerols . These compounds are glycosylglycerols carrying exactly one fatty acyl chain attached to the glycerol moiety through an ester linkage .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C33H58O14 , an average mass of 678.805 Da , and a mono-isotopic mass of 678.382629 Da . It is soluble in water at a concentration of 3.001 mg/L at 25 °C .

Scientific Research Applications

Antibacterial Activity

Gingerglycolipid B, a compound found in Zingiber zerumbet, a medicinal plant, has demonstrated potential in the field of antibacterial research. In a study by Kapitan, Ambarsari, and Falah (2016), this compound was identified as one of the active antibacterial compounds in Zingiber zerumbet. Molecular docking simulations suggested that this compound and other compounds competitively inhibit the MurA enzyme, crucial for the synthesis of peptidoglycan, a major component of bacterial cell walls. This indicates a potential application of this compound in developing new antibacterial agents (Kapitan, Ambarsari, & Falah, 2016).

Metabolic Disorders and Diabetes

Ginger, containing this compound, has been widely recognized for its potential in treating metabolic disorders, including diabetes. The review by Li, Tran, Duke, and Roufogalis (2012) highlights ginger's antihyperglycaemic effect, demonstrating its influence on insulin release and action, and improved carbohydrate and lipid metabolism. This suggests this compound's role in the management and treatment of diabetes and associated metabolic disorders (Li, Tran, Duke, & Roufogalis, 2012).

Neuroprotective Properties

Studies have also explored the neuroprotective effects of ginger components, including this compound. Shanmugam, Mallikarjuna, Kesireddy, and Reddy (2011) investigated the impact of ginger on oxidative stress markers in diabetic rats. The study found that ginger, possibly due to components like this compound, helped in reducing oxidative stress in the brain, suggesting its potential application in neuroprotective therapies (Shanmugam, Mallikarjuna, Kesireddy, & Reddy, 2011).

Fungal Metabolites and Antibacterial Properties

This compound has also been identified as a metabolite in certain fungi, indicating its broader biological significance. Wu Ping (2012) isolated this compound from a strain of Acremonium fungus, which showed antibacterial activity against Staphylococcus aureus. This finding opens avenues for exploring this compound as an antibacterial agent derived from fungal sources (Wu Ping, 2012).

Mechanism of Action

While the exact mechanism of action of Gingerglycolipid B is not fully understood, it’s known that similar compounds have been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .

Properties

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHISGSDYAIIBMO-UMLSMIIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316111
Record name Gingerglycolipid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88168-90-5
Record name Gingerglycolipid B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88168-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gingerglycolipid B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gingerglycolipid B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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